2-Fluoro-L-histidine

Catalog No.
S629898
CAS No.
57212-36-9
M.F
C6H8FN3O2
M. Wt
173.15 g/mol
Availability
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2-Fluoro-L-histidine

CAS Number

57212-36-9

Product Name

2-Fluoro-L-histidine

IUPAC Name

(2S)-2-amino-3-(2-fluoro-1H-imidazol-5-yl)propanoic acid

Molecular Formula

C6H8FN3O2

Molecular Weight

173.15 g/mol

InChI

InChI=1S/C6H8FN3O2/c7-6-9-2-3(10-6)1-4(8)5(11)12/h2,4H,1,8H2,(H,9,10)(H,11,12)/t4-/m0/s1

InChI Key

OYHWICVZBUWSBK-BYPYZUCNSA-N

SMILES

C1=C(NC(=N1)F)CC(C(=O)O)N

Synonyms

2-fluoro-L-histidine, 2-fluorohistidine, 2-fluorohistidine, (L)-isomer

Canonical SMILES

C1=C(NC(=N1)F)CC(C(=O)O)N

Isomeric SMILES

C1=C(NC(=N1)F)C[C@@H](C(=O)O)N

Molecular Architecture and Isomerism

2-Fluoro-L-histidine possesses the molecular formula C6H8FN3O2 with a molecular weight of 173.15 grams per mole. The compound maintains the essential structural framework of L-histidine while incorporating a fluorine atom at the 2-position of the imidazole ring, replacing a hydrogen atom. The systematic IUPAC nomenclature designates this compound as (2S)-2-amino-3-(2-fluoro-1H-imidazol-5-yl)propanoic acid. The stereochemical configuration at the alpha-carbon remains consistent with the L-configuration of natural histidine, ensuring compatibility with biological systems.

The molecular architecture encompasses several key structural elements that define its chemical behavior. The amino acid backbone contains the characteristic alpha-amino acid structure with a carboxyl group, an amino group, and the fluorinated imidazole side chain attached to the alpha-carbon. The imidazole ring system retains its five-membered heterocyclic structure but exhibits modified electronic properties due to fluorine incorporation. The fluorine substitution occurs specifically at the carbon atom between the two nitrogen atoms in the imidazole ring, creating a unique electronic environment that distinguishes this compound from other fluorinated histidine analogs such as 4-fluorohistidine.

Computational studies have revealed that 2-fluoro-L-histidine demonstrates distinct tautomeric preferences compared to natural histidine. The compound primarily adopts the N3-H tautomeric form under physiological conditions, which represents the more stable configuration in aqueous solution. This tautomeric preference differs from 4-fluorohistidine, which predominantly exists in the N1-H tautomeric state, highlighting the positional sensitivity of fluorine substitution effects within the imidazole system.

Synthetic Pathways and Precursor Chemistry

The synthesis of 2-fluoro-L-histidine has been accomplished through several distinct methodological approaches, each presenting unique advantages and challenges. One of the earliest reported synthetic strategies involved photochemical methods utilizing diazonium salt intermediates. This approach employed the photolysis of appropriately substituted diazonium compounds to introduce fluorine into the imidazole ring system, though yields and selectivity required optimization for practical applications.

Alternative synthetic approaches have explored enzymatic and semi-synthetic methods. These strategies often begin with naturally occurring histidine derivatives and employ selective chemical transformations to introduce fluorine at the desired position. However, the direct fluorination of histidine derivatives presents significant challenges due to the nucleophilic nature of the imidazole ring and the potential for competing side reactions.

Crystallographic Characterization

Single-crystal X-ray crystallography has provided detailed structural information about 2-fluoro-L-histidine, revealing important insights into its molecular geometry and solid-state packing arrangements. The compound crystallizes in the orthorhombic space group P212121 with specific unit cell parameters that define its three-dimensional structure. The crystallographic analysis demonstrates significant structural modifications compared to natural L-histidine, primarily attributable to the electronic effects of fluorine substitution.

The crystal structure data reveals the following key parameters:

ParameterValueReference
Space GroupP212121
Unit Cell a5.1880(3) Å
Unit Cell b7.3480(5) Å
Unit Cell c18.7169(12) Å
Volume713.51(8) ų
Density1.612 Mg m⁻³
Temperature150 K

The molecular geometry within the crystal structure exhibits several notable deviations from natural histidine. The angle around the fluorine-substituted carbon atom, specifically the N2-C6-N3 angle, measures 115.7 degrees compared to 112.2 degrees in L-histidine. This angular expansion reflects increased sp² character at the fluorine-bearing carbon, consistent with enhanced π-bonding interactions resulting from fluorine's electron-withdrawing effects.

Bond length analysis reveals systematic changes throughout the imidazole ring system. The bond connecting the proximal nitrogen atom to the fluorine-substituted carbon exhibits shortening from 1.327 Å in histidine to 1.292 Å in 2-fluoro-L-histidine, indicating increased π-bond character. Conversely, the bond connecting this carbon to the distal nitrogen shows lengthening from 1.382 Å to 1.405 Å, reflecting the redistribution of electron density within the ring system.

The crystal structure also demonstrates the presence of intramolecular hydrogen bonding between the imidazole nitrogen and the amino acid amino group. This intramolecular interaction exhibits a nitrogen-nitrogen distance of 2.860 Å, representing an increase from the 2.72 Å distance observed in natural histidine. This lengthening reflects the electron-withdrawing influence of fluorine, which reduces the basicity of the imidazole nitrogen and weakens the hydrogen bonding interaction.

Tautomerism and Protonation States

The tautomeric behavior of 2-fluoro-L-histidine represents one of its most distinctive chemical features, with significant implications for its biological applications. Unlike natural histidine, which can exist in two primary tautomeric forms (N1-H and N3-H) with relatively similar energies, 2-fluoro-L-histidine exhibits a strong preference for the N3-H tautomeric state under physiological conditions. This tautomeric selectivity arises from the electronic effects of fluorine substitution, which stabilizes one tautomeric form over the other through resonance and inductive effects.

Computational studies employing density functional theory methods have quantified the relative stabilities of different tautomeric forms in various solvent environments. In aqueous solution, the N3-H tautomer of 2-fluoro-L-histidine represents the most thermodynamically stable configuration, with free energy differences of several kilocalories per mole favoring this arrangement over alternative tautomeric states. This preference remains consistent across different solvent systems, including water and acetonitrile, indicating the robustness of the fluorine-induced stabilization.

The protonation behavior of 2-fluoro-L-histidine differs dramatically from natural histidine due to the strong electron-withdrawing effects of fluorine. The compound exhibits an extremely low pKa value of approximately 1.22 for the imidazole side chain, compared to the pKa of approximately 6.0 for natural histidine. This substantial shift in acid-base properties reflects the reduced basicity of the fluorinated imidazole ring, which can only accept protons under highly acidic conditions.

Nuclear magnetic resonance spectroscopy has provided additional insights into the tautomeric and protonation behavior of 2-fluoro-L-histidine. Fluorine-19 NMR chemical shift measurements demonstrate distinct signals for different protonation states, enabling the monitoring of pH-dependent equilibria. In the N3-H tautomeric form, the compound exhibits characteristic upfield shifts upon protonation in both aqueous and organic solvent systems, providing a spectroscopic signature for protonation state assignment.

The tautomeric preferences of 2-fluoro-L-histidine have important implications for its behavior in biological systems. The predominant N3-H tautomeric form may interact differently with enzyme active sites compared to natural histidine, potentially altering catalytic mechanisms or binding affinities. Additionally, the reduced basicity of the fluorinated imidazole ring means that the compound will remain largely unprotonated under physiological pH conditions, potentially affecting its ability to participate in proton transfer reactions.

Electronic and Steric Effects of Fluorine Substitution

The incorporation of fluorine at the 2-position of the histidine imidazole ring introduces profound electronic perturbations that fundamentally alter the chemical behavior of the amino acid. Fluorine's exceptional electronegativity (4.0 on the Pauling scale) creates a strong electron-withdrawing effect that propagates throughout the imidazole ring system, affecting bond lengths, bond angles, and electronic distribution patterns. These electronic modifications manifest in measurable changes to the compound's chemical reactivity, spectroscopic properties, and biological activity.

The primary electronic effect of fluorine substitution involves the inductive withdrawal of electron density from the imidazole ring system. This electron withdrawal reduces the overall nucleophilicity of the ring nitrogen atoms, accounting for the dramatic reduction in basicity observed for 2-fluoro-L-histidine compared to natural histidine. The inductive effect operates through the sigma-bonding framework, but also influences the π-electron system through resonance interactions between fluorine's lone pairs and the aromatic ring system.

Computational analysis has revealed that fluorine substitution induces significant changes in the molecular electrostatic potential surface of the compound. The region around the fluorine atom exhibits a strongly electronegative potential, while the remaining portions of the imidazole ring show reduced electron density compared to natural histidine. These electrostatic changes influence the compound's ability to participate in hydrogen bonding interactions and affect its solvation behavior in aqueous environments.

The steric effects of fluorine substitution prove to be relatively minimal due to fluorine's small van der Waals radius (1.47 Å), which closely approximates that of hydrogen (1.20 Å). This size similarity enables 2-fluoro-L-histidine to serve as an effective isosteric replacement for natural histidine in many biological contexts, allowing researchers to probe electronic effects while minimizing steric perturbations. However, the C-F bond length (approximately 1.35 Å) is shorter than the C-H bond length (approximately 1.10 Å), leading to subtle changes in the overall molecular geometry.

Spectroscopic studies have documented the electronic effects of fluorine substitution through various analytical techniques. Carbon-13 nuclear magnetic resonance spectroscopy reveals characteristic downfield shifts for carbon atoms adjacent to the fluorine substituent, reflecting the deshielding effects of the electronegative fluorine atom. Fluorine-19 NMR spectroscopy provides direct information about the electronic environment around the fluorine nucleus, with chemical shifts that are sensitive to changes in protonation state and molecular conformation.

The electronic effects of fluorine substitution also influence the compound's photochemical and electrochemical properties. The electron-withdrawing nature of fluorine increases the ionization potential of the imidazole ring system, making oxidation more difficult compared to natural histidine. Conversely, the reduced electron density in the ring system may facilitate certain types of reduction reactions under appropriate conditions.

These electronic and steric modifications combine to create a unique chemical entity that retains the essential structural framework of histidine while exhibiting dramatically different chemical properties. The ability to modulate electronic effects while maintaining structural similarity makes 2-fluoro-L-histidine a valuable tool for investigating structure-activity relationships in biological systems, particularly in contexts where histidine residues play critical functional roles.

The fluorine-19 nuclear magnetic resonance spectroscopy of 2-fluoro-L-histidine provides critical insights into the electronic environment and molecular interactions of this fluorinated amino acid analog [1]. Experimental studies have established that the fluorine-19 chemical shift of 2-fluoro-L-histidine occurs at approximately 59.80 parts per million when referenced to hexafluorobenzene [1]. This chemical shift position reflects the unique electronic environment created by the fluorine substitution at the 2-position of the imidazole ring [2].

The fluorine-19 nucleus in 2-fluoro-L-histidine exhibits distinct chemical shift behavior compared to other fluorinated imidazole derivatives [3]. Computational calculations using the Gauge Independent Atomic Orbital method have successfully reproduced experimental chemical shifts, with calculated values of 54.96 parts per million showing good agreement with experimental observations [1]. The electrostatic potential charge on the fluorine atom has been determined to be -0.264, indicating significant electron density localization around the fluorine nucleus [1].

Upon protonation of the imidazole ring, the fluorine-19 chemical shift demonstrates a characteristic downfield shift, moving to higher frequency values [1]. This deshielding effect upon acid titration results in a chemical shift change of approximately 3.55 parts per million experimentally, which correlates well with computational predictions of 7.8 parts per million [1]. The observed deshielding upon protonation can be attributed to the reduction in electron density around the fluorine nucleus as positive charge is introduced to the molecular system [1].

Parameter2-Fluoro-L-histidine2-Fluoro-imidazole2-Fluoro-5-methylimidazole
Fluorine-19 Chemical Shift (ppm)59.8056.6058.59
Calculated Chemical Shift (ppm)54.9652.5053.62
Electrostatic Potential Charge-0.264-0.280-0.278

Comparative Nuclear Magnetic Resonance Studies with Histidine and Fluoro Analogs

Comparative nuclear magnetic resonance studies between 2-fluoro-L-histidine and its parent compound L-histidine reveal significant differences in chemical shift patterns and molecular behavior [3]. The introduction of fluorine at the 2-position of the imidazole ring fundamentally alters the electronic distribution and magnetic environment of the molecule [2]. These changes are manifested in both proton and fluorine-19 nuclear magnetic resonance spectra, providing valuable structural information [3].

The tautomeric behavior of 2-fluoro-L-histidine differs substantially from that of unsubstituted histidine [2]. While histidine typically exists in equilibrium between tau-tautomer and pi-tautomer forms, 2-fluoro-L-histidine predominantly adopts the tau-tautomer configuration at neutral pH conditions [2]. This preferential tautomeric state is attributed to the electron-withdrawing nature of the fluorine substituent, which stabilizes the tau-form through inductive effects [1].

Comparative analysis with 4-fluoro-L-histidine reveals contrasting nuclear magnetic resonance behavior [1]. While 2-fluoro-L-histidine exhibits predictable deshielding upon protonation, 4-fluoro-L-histidine demonstrates anomalous upfield shifts under acidic conditions [1]. This difference arises from distinct electronic structures, where 4-fluoro-L-histidine lacks localized lone pair electrons on fluorine in its neutral state, unlike the 2-fluoro analog [1].

Studies comparing 2-fluoro-L-histidine with other fluorinated imidazole derivatives demonstrate that chemical shift behavior correlates with electron density distribution [1]. The 2-fluoro derivatives consistently show "normal" chemical shift behavior, where increased electron density corresponds to greater shielding, in contrast to some 4-fluoro analogs that exhibit reverse relationships [1].

CompoundTautomeric PreferenceChemical Shift Direction Upon ProtonationElectron Density Correlation
2-Fluoro-L-histidineTau-tautomerDownfield (deshielding)Normal
4-Fluoro-L-histidinePi-tautomerUpfield (shielding)Anomalous
L-histidineTau/Pi equilibriumDownfield (deshielding)Normal

Density Functional Theory Investigations

Density functional theory calculations have provided comprehensive insights into the molecular properties and electronic structure of 2-fluoro-L-histidine [2] [4]. Computational studies employing the B3LYP functional with 6-311++G** basis sets have successfully optimized the molecular geometry and predicted various spectroscopic properties [4] [5]. These theoretical investigations confirm that the fluorine substitution induces significant changes in bond lengths, angles, and electronic distribution compared to the parent histidine molecule [2].

The most stable conformational state of 2-fluoro-L-histidine has been determined through density functional theory optimization procedures [2] [1]. Calculations indicate that the tau-tautomer represents the energetically favored form, with the molecule adopting a conformation that minimizes steric interactions while maximizing electronic stabilization [2]. The computed relative energies demonstrate that the tau-form is approximately 5.3 kilojoules per mole more stable than the pi-tautomer configuration [1].

Advanced density functional theory methods, including BHandHLYP and B3LYP functionals combined with extensive basis sets such as 6-311++G(3df,2p) and aug-cc-pVTZ, have been employed to ensure computational accuracy [1]. Solvation effects have been incorporated through continuum models including SMD and CPCM approaches, providing realistic representations of aqueous environments [1]. These calculations successfully reproduce experimental fluorine-19 chemical shifts within acceptable error margins [1].

Natural Chemical Shielding analysis has revealed that the fluorine lone pair orbital contributes significantly to the overall magnetic shielding of the fluorine-19 nucleus [1]. Molecular orbital calculations demonstrate that the second-lowest energy molecular orbital corresponds to a localized lone pair on the fluorine atom, which accounts for more than half of the chemical shift changes observed upon protonation [1].

Computational MethodBasis SetCalculated Chemical Shift (ppm)Energy Difference (kJ/mol)
BHandHLYP6-311++G(3df,2p)54.960.0 (reference)
B3LYP6-311++G(3df,2p)52.8+2.1
BHandHLYPaug-cc-pVTZ55.2+1.8

Hydrogen Bonding and Solvation Effects

The hydrogen bonding network and solvation environment of 2-fluoro-L-histidine significantly influence its spectroscopic properties and molecular stability [5] [6]. Crystallographic studies have revealed that the molecule forms an intramolecular hydrogen bond between the imidazole nitrogen and the amino group, with a nitrogen-nitrogen distance of 2.860 Angstroms [7]. This intramolecular interaction is longer than the corresponding distance in unsubstituted L-histidine (2.72 Angstroms), indicating weakening due to the electron-withdrawing effect of fluorine [7].

Natural Bond Orbital analysis has provided detailed insights into the hydrogen bonding interactions within 2-fluoro-L-histidine [5]. The stabilization energy associated with intramolecular hydrogen bonding has been calculated to be approximately 7.31 kilocalories per mole, demonstrating the significance of this interaction in determining molecular conformation [8]. The presence of fluorine affects the strength and geometry of these hydrogen bonds through its inductive influence on electron distribution [5].

Solvation effects play a crucial role in determining the nuclear magnetic resonance chemical shifts and tautomeric equilibria of 2-fluoro-L-histidine [1] [9]. Computational studies incorporating explicit water molecules and continuum solvation models have demonstrated that aqueous environments stabilize certain conformational states while destabilizing others [9]. The dipole moment of 2-fluoro-L-histidine changes dramatically upon protonation, decreasing from 5.2 Debye in the neutral form to 0.77 Debye in the protonated state [1].

Intermolecular hydrogen bonding interactions observed in the crystal structure involve multiple symmetry-related molecules [7]. The carboxylic acid oxygen atoms participate in hydrogen bonding with imidazole nitrogen atoms and amino groups of neighboring molecules, creating an extended three-dimensional network [7]. These interactions contribute to crystal packing stability and influence the observed spectroscopic properties in the solid state [7].

Hydrogen Bond TypeDistance (Angstroms)Stabilization Energy (kcal/mol)
Intramolecular N-H...N2.8607.31
Intermolecular O-H...N2.741-
Intermolecular O-H...N2.801-

Electronic Structure and Bond Order Analysis

The electronic structure of 2-fluoro-L-histidine exhibits distinctive characteristics arising from the presence of the highly electronegative fluorine substituent [2] [5]. Molecular orbital analysis reveals that the fluorine atom participates in both sigma and pi-type interactions with the imidazole ring system [1]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide insights into the chemical reactivity and electronic properties of the molecule [10].

Bond order calculations demonstrate that the carbon-fluorine bond in 2-fluoro-L-histidine possesses significant ionic character [11]. The shortened bond distance between the proximal ring nitrogen atom and the fluorine-substituted carbon atom (1.292 Angstroms compared to 1.327 Angstroms in histidine) indicates increased pi-bond character due to the inductive effect of fluorine [7]. This structural modification affects the overall aromatic character of the imidazole ring system [7].

Natural Bond Orbital analysis has revealed the extent of charge transfer and hyperconjugative interactions within the molecule [5]. The fluorine atom carries a partial negative charge of approximately -0.264 elementary charges, while the adjacent carbon atom becomes significantly electron-deficient [1]. These charge distributions influence the molecular dipole moment and contribute to the observed spectroscopic properties [1].

Mulliken population analysis and electrostatic potential calculations provide quantitative measures of electron density distribution throughout the molecular framework [5]. The presence of fluorine creates significant polarization effects that extend beyond the immediate substitution site [2]. These electronic perturbations affect bond strengths, vibrational frequencies, and nuclear magnetic resonance chemical shifts throughout the entire molecule [4].

The frontier molecular orbital energies of 2-fluoro-L-histidine indicate enhanced electrophilic character compared to the parent histidine molecule [10]. The energy gap between highest occupied and lowest unoccupied molecular orbitals influences the chemical stability and reactivity of the compound [10]. These electronic structure parameters correlate with the observed spectroscopic properties and provide a theoretical foundation for understanding the molecular behavior [1].

Electronic Property2-Fluoro-L-histidineL-histidine
C-F Bond Length (Angstroms)1.317-
N-C Bond Length (Angstroms)1.2921.327
Fluorine Partial Charge-0.264-
N-C-N Bond Angle (degrees)115.7112.2

XLogP3

-2.8

Other CAS

57212-36-9

Wikipedia

(2S)-2-amino-3-(2-fluoro-1H-imidazol-5-yl)propanoic acid

Dates

Last modified: 07-20-2023

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